molecular formula C18H22ClN5O4 B2771827 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-68-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2771827
CAS No.: 919020-68-1
M. Wt: 407.86
InChI Key: MUEHFHSTSQMQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of MFCD08542400, also known as obefazimod, is a single microRNA, miR-124 . MicroRNAs are small non-coding RNA molecules that play critical roles in regulating gene expression. miR-124 is known to be involved in the regulation of inflammation .

Mode of Action

Obefazimod selectively up-regulates miR-124, leading to decreases in proinflammatory cytokines . Cytokines such as IL-17, IL-6, and the chemokine CCL2/MCP-1 are reduced, thereby potentially putting “a physiological brake” on inflammation .

Biochemical Pathways

The up-regulation of miR-124 by obefazimod affects the inflammatory response pathway. By reducing the levels of proinflammatory cytokines, obefazimod can modulate the immune system and control inflammation . This mechanism may explain its efficacy in treating conditions like ulcerative colitis (UC), where inflammation plays a key role .

Pharmacokinetics

It is known that obefazimod is administered orally once daily , suggesting that it is well-absorbed and has a suitable half-life for daily dosing.

Result of Action

The up-regulation of miR-124 by obefazimod leads to a decrease in proinflammatory cytokines, which in turn reduces inflammation . This has been observed to impact the immune system in vitro, in murine models of inflammatory bowel disease (IBD), as well as in patients suffering from UC . The compound’s action has shown both short- and long-term efficacy along with a favorable tolerability and safety profile in clinical trials conducted in UC patients .

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-4-20-17-21-15-14(16(26)23(3)18(27)22(15)2)24(17)9-12(25)10-28-13-7-5-11(19)6-8-13/h5-8,12,25H,4,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHFHSTSQMQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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